Myxothiazol Z

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

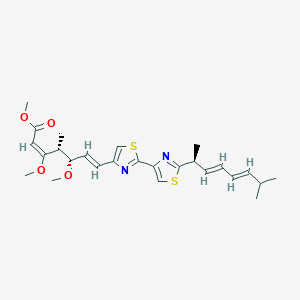

Myxothiazol Z is a member of thiazoles.

科学的研究の応用

Antimicrobial Properties

Antifungal Activity

Myxothiazol Z has demonstrated notable antifungal properties. In laboratory assays, it was found to inhibit the growth of various fungal strains, including Sporobolomyces salmonicolor and Penicillium notatum. The zones of inhibition observed were comparable to those produced by established antifungal agents like amphotericin B . This activity is attributed to its mechanism of action, which involves the inhibition of the cytochrome bc1 complex in the respiratory chain, leading to compromised mitochondrial function in fungal cells .

Bacterial Inhibition

In addition to its antifungal effects, this compound exhibits antibacterial activity against several bacterial strains. Studies have shown that it can inhibit Bacillus subtilis and Pseudomonas aeruginosa, although its efficacy varies among different bacterial species . The compound's ability to disrupt cellular respiration makes it a candidate for further exploration as an antimicrobial agent.

Mitochondrial Dysfunction Studies

This compound serves as a critical tool in research focused on mitochondrial function and dysfunction. It selectively inhibits complex III of the electron transport chain, which allows researchers to investigate the consequences of mitochondrial impairment. For instance, in mouse models, administration of this compound resulted in reversible inhibition of complex III activity without causing significant hepatotoxicity or lethality. This model has been utilized to study the biochemical pathways involved in mitochondrial diseases and to explore therapeutic strategies for conditions linked to mitochondrial dysfunction .

Case Study: Mouse Model of Complex III Dysfunction

- Objective : To assess the effects of this compound on mitochondrial function.

- Method : Administered intraperitoneally at a dose of 0.56 mg/kg for four consecutive days.

- Findings :

- Significant reduction in complex III activity was observed.

- Minor histological changes were noted in liver tissues.

- No significant alterations in gene expression related to hepatotoxicity were detected.

- : this compound can be used effectively to model mitochondrial dysfunction in vivo, providing insights into respiratory chain pathology and potential therapeutic interventions .

Biosynthesis and Synthetic Applications

Research into the biosynthesis of this compound has revealed its production pathway involving polyketide synthases and nonribosomal peptide synthetases. Feeding experiments with labeled precursors have established that this compound is synthesized from specific amide compounds through enzymatic processes within Myxococcus fulvus. Understanding these biosynthetic pathways not only aids in natural product chemistry but also opens avenues for synthetic modifications that could enhance the compound's efficacy or alter its pharmacological properties.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of fungi and bacteria. | Comparable efficacy to amphotericin B against fungi. |

| Mitochondrial Studies | Serves as an inhibitor for studying complex III dysfunction. | Reversible inhibition without significant toxicity. |

| Biosynthesis Research | Insights into natural synthesis pathways and potential for synthetic analogs. | Pathway involves polyketide synthases and NRPS. |

化学反応の分析

2.1. Bis-Thiazole Formation

-

Cyclization : Thioamide 22 reacts with bromomalonaldehyde under basic conditions (K₂CO₃/MeOH) to yield bis-thiazole 27c ( ).

2.2. Wittig Coupling

-

Reaction : Bis-thiazole phosphonium salt 27c reacts with enantiopure aldehyde 30 (derived from Evans aldol or pyran-2-one routes) using LiHMDS in THF at 0°C.

-

Stereoselectivity : E-selectivity (>95%) ensures correct geometry of the conjugated diene ( , ).

Stereochemical Challenges

-

C7 and C18 Centers : Configuration controlled via Evans aldol methodology ( ).

-

C19 Center : Established during Wittig coupling, with minor Z-alkene byproducts requiring HPLC purification ( ).

Reaction Limitations

-

Failed Amidation : Attempts to convert this compound to Myxothiazol A using Me₂AlNH₂ in CH₂Cl₂ were unsuccessful, recovering starting material ( ).

-

Oxidative Cleavage : OsO₄/NaIO₄ treatment of β-methoxyacrylate 34 yielded aldehyde 44 but with moderate efficiency (32%) ( ).

Comparative Reaction Data

Structural Modifications

-

Myxothiazol R/S Synthesis : Wittig reaction between aldehyde 45b and phosphorane yielded α,β-unsaturated aldehyde 45b , followed by Evans aldol condensation ( ).

-

Desmethyl Analog : Omission of methylation steps produces desmethylmyxothiazol (5 ), lacking antifungal activity due to absent β-methoxyacrylate ( ).

Biocatalytic Insights

-

Biosynthesis : In Stigmatella aurantiaca, a hybrid PKS-NRPS megasynthetase assembles this compound via condensation of isovaleryl-CoA, malonate, methylmalonate, and cysteine units ( ).

-

Post-Modifications : 4′-Phosphopantetheinyl transferase (MtaA) activates carrier proteins for acyl/peptide chain elongation ( ).

This compound’s synthesis exemplifies the interplay of modern organic methodologies (Wittig, aldol) with biosynthetic logic. Challenges in stereocontrol and functional group transformations highlight the compound’s structural complexity, while failed reactions underscore the precision required in manipulating its pharmacophore.

特性

分子式 |

C26H34N2O4S2 |

|---|---|

分子量 |

502.7 g/mol |

IUPAC名 |

methyl (2E,4R,5S,6E)-3,5-dimethoxy-4-methyl-7-[2-[2-[(2S,3E,5E)-7-methylocta-3,5-dien-2-yl]-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]hepta-2,6-dienoate |

InChI |

InChI=1S/C26H34N2O4S2/c1-17(2)10-8-9-11-18(3)25-28-21(16-34-25)26-27-20(15-33-26)12-13-22(30-5)19(4)23(31-6)14-24(29)32-7/h8-19,22H,1-7H3/b10-8+,11-9+,13-12+,23-14+/t18-,19+,22-/m0/s1 |

InChIキー |

DGZAJIFGFBNYNY-RRHUCLDSSA-N |

異性体SMILES |

C[C@@H](/C=C/C=C/C(C)C)C1=NC(=CS1)C2=NC(=CS2)/C=C/[C@@H]([C@@H](C)/C(=C\C(=O)OC)/OC)OC |

正規SMILES |

CC(C)C=CC=CC(C)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |

同義語 |

myxothiazole Z |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。